3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride
Overview
Description
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a prop-2-yn-1-yloxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Addition reactions: The prop-2-yn-1-yloxy group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Addition reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonate thioester derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group and the prop-2-yn-1-yloxy group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The prop-2-yn-1-yloxy group can undergo addition reactions with electrophiles, forming new bonds and modifying the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yloxy)benzenesulfonamide: Similar structure but with an amide group instead of a chloride.
3-(Prop-2-yn-1-yloxy)benzenesulfonate: Similar structure but with an ester group instead of a chloride.
3-(Prop-2-yn-1-yloxy)benzenesulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride.
Uniqueness
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a prop-2-yn-1-yloxy group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
3-prop-2-ynoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAKWRETNDIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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